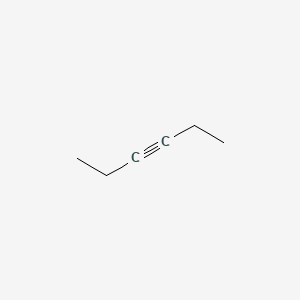

3-Hexyne

Beschreibung

The exact mass of the compound Hex-3-yne is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQNMIPXXNPGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239144 | |

| Record name | Hex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-49-4 | |

| Record name | 3-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEX-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEX-3-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTQ990Q4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne (C₆H₁₀), a symmetric internal alkyne, serves as a valuable building block in organic synthesis and organometallic chemistry. Its unique electronic and structural features, dictated by the carbon-carbon triple bond, govern its reactivity and physical properties. This guide provides a comprehensive overview of the chemical structure, bonding, and key reactions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Molecular Structure and Bonding

This compound, also known as diethylacetylene, possesses the chemical formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2] The structure features a six-carbon chain with a triple bond located between the third and fourth carbon atoms (C3 and C4). This internal and symmetrical arrangement of the triple bond distinguishes it from its isomers, 1-hexyne and 2-hexyne.

The carbon atoms involved in the triple bond (C3 and C4) are sp-hybridized, resulting in a linear geometry with bond angles around the triple bond approaching 180°.[1] This linearity is a defining characteristic of alkynes and imparts a rigid, rod-like shape to this section of the molecule. The remaining carbon atoms (C1, C2, C5, and C6) are sp³-hybridized, exhibiting tetrahedral geometry.

The carbon-carbon triple bond is composed of one strong sigma (σ) bond and two weaker pi (π) bonds. The high electron density within the π-system makes this compound a nucleophilic molecule, prone to electrophilic addition reactions.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through computational chemistry methods. These calculated values provide a detailed insight into the molecule's geometry.

| Parameter | Bond | Value |

| Bond Lengths (Å) | C≡C | 1.216 |

| C-C (adjacent to triple bond) | 1.464 | |

| C-C (ethyl group) | 1.540 | |

| C-H (average) | 1.090 | |

| Bond Angles (°) | C-C≡C | 178.1 |

| H-C-C (ethyl group, average) | 109.5 |

Data obtained from computational chemistry modeling.

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint.

-

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It typically shows a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

¹³C NMR: The ¹³C NMR spectrum will exhibit distinct signals for the sp-hybridized carbons of the triple bond and the sp³-hybridized carbons of the ethyl groups.

-

Infrared (IR) Spectroscopy: A characteristic, though often weak, absorption band for the C≡C triple bond stretch is observed in the region of 2100-2260 cm⁻¹. The weakness of this band is due to the symmetrical nature of the alkyne, which results in a small change in the dipole moment during the stretching vibration.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.

Synthesis of this compound

This compound can be synthesized through the alkylation of smaller alkynes. A common laboratory preparation involves the reaction of acetylene with sodium amide to form sodium acetylide, followed by reaction with an ethyl halide.

Experimental Protocol: Synthesis of this compound from Acetylene

Materials:

-

Acetylene gas

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Dropping funnel

-

Mechanical stirrer

Procedure:

-

Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Bubble acetylene gas through the sodium amide/liquid ammonia suspension to form sodium acetylide. The formation of a precipitate will be observed.

-

To the sodium acetylide suspension, add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir for several hours, allowing the ammonia to evaporate.

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by distillation, and purify the resulting this compound by fractional distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound from acetylene.

Key Reactions of this compound

The electron-rich triple bond of this compound is the site of its characteristic reactions, primarily electrophilic additions and reductions.

Electrophilic Addition of HBr

This compound reacts with hydrogen bromide (HBr) in an electrophilic addition reaction. The addition of one equivalent of HBr yields a mixture of (E)- and (Z)-3-bromo-3-hexene. The addition of two equivalents of HBr results in the formation of 3,3-dibromohexane, following Markovnikov's rule in the second addition step.

Caption: Mechanism of electrophilic addition of HBr to this compound.

Partial Hydrogenation to cis-3-Hexene

The partial hydrogenation of this compound to yield the corresponding cis-alkene is a synthetically important transformation. This is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hexane (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filter paper and Celite

Procedure:

-

In a hydrogenation flask, dissolve this compound in hexane.

-

Carefully add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen.

-

Once the starting material has been consumed, stop the reaction.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with fresh hexane.

-

Carefully remove the solvent from the filtrate under reduced pressure to yield cis-3-hexene. The product can be further purified by distillation if necessary.

Conclusion

This compound is a fundamental symmetric alkyne with a well-defined linear structure around its triple bond. Its chemical behavior is dominated by the high electron density of the π-system, making it a versatile substrate for various organic transformations, particularly electrophilic additions and stereoselective reductions. The detailed understanding of its structure, bonding, and reactivity, as outlined in this guide, is essential for its effective application in research, and the development of novel synthetic methodologies.

References

3-Hexyne CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hexyne (also known as diethylacetylene), a symmetrical alkyne utilized in a variety of applications within organic and organometallic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and its emerging role in the development of novel materials and potential applications in drug discovery.

Core Chemical Identity and Properties

This compound is an organic compound with a triple bond between its third and fourth carbon atoms.[1] Its linear formula is C₂H₅C≡CC₂H₅.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier | Value |

| CAS Number | 928-49-4[1][2][3][4][5] |

| Molecular Formula | C₆H₁₀[1][2][3][5] |

| Molecular Weight | 82.14 g/mol [2][3][5] |

| IUPAC Name | Hex-3-yne[5] |

| Synonyms | Diethylacetylene, C₂H₅C≡CC₂H₅[1][3][5] |

| InChI Key | DQQNMIPXXNPGCV-UHFFFAOYSA-N[1][5] |

| SMILES | CCC#CCC |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1][4] |

| Odor | Slightly sweet[1] |

| Boiling Point | 81-82 °C[3] |

| Melting Point | -105 °C[4] |

| Density | 0.723 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.411[3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and ether.[1] |

| Vapor Pressure | 186 mmHg at 37.7 °C |

| Flash Point | -14 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 2.15 (q), 1.11 (t)[6] |

| ¹³C NMR | δ (ppm): 80.8, 14.1, 12.4 |

| IR Spectroscopy | Key absorptions (cm⁻¹): 2970, 2930, 2870 (C-H stretch), 2270 (C≡C stretch, weak or absent due to symmetry), 1460, 1375[7] |

| Mass Spectrometry | Major fragments (m/z): 82 (M+), 67, 53, 41, 39[8] |

Synthesis of this compound

A common laboratory synthesis of this compound starts from acetylene. This method involves the sequential alkylation of acetylene with an ethyl halide.

Experimental Protocol: Synthesis of this compound from Acetylene

-

Deprotonation of Acetylene: Acetylene is a weak acid and can be deprotonated by a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to form sodium acetylide.[9]

-

First Alkylation: The resulting acetylide anion acts as a nucleophile and reacts with a primary alkyl halide, such as ethyl bromide or ethyl iodide, in an Sₙ2 reaction to form a terminal alkyne (1-butyne).

-

Second Deprotonation and Alkylation: The terminal alkyne is then deprotonated by another equivalent of sodium amide to form the corresponding acetylide. This is subsequently reacted with a second equivalent of the ethyl halide to yield this compound.[9]

-

Work-up and Purification: The reaction is quenched with a proton source, and the organic product is extracted, dried, and purified by distillation.

Synthesis workflow of this compound from acetylene.

Key Reactions of this compound

The triple bond in this compound is a site of high reactivity, allowing for a variety of chemical transformations.

Hydrogenation:

-

Complete Reduction: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound can be fully hydrogenated to n-hexane.[10]

-

Partial Reduction to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), hydrogenation of this compound yields cis-3-hexene.[11]

-

Partial Reduction to trans-Alkene: Dissolving metal reduction, for instance with sodium in liquid ammonia, results in the formation of trans-3-hexene.

Halogenation:

-

Addition of Halogens: this compound reacts with halogens (e.g., Br₂) to form di- and tetra-haloalkenes and alkanes.

-

Addition of Hydrogen Halides: The reaction with hydrogen halides, such as HBr, proceeds via Markovnikov addition. The addition of two equivalents of HBr to this compound results in the formation of 3,3-dibromohexane.[12]

Other Reactions:

-

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.

-

Cycloaddition Reactions: this compound can participate in cycloaddition reactions. For instance, it has been used in the preparation of [4+2] cycloaddition products by reacting with borole.

-

Organometallic Reactions: It is used in the synthesis of fused hetero-hydropyridyl ligands by reacting with ruthenacycles.

Key reactions of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis.[13] Its applications extend to materials science and have potential relevance in drug development.

-

Organic Synthesis: It is a precursor for the synthesis of various organic molecules, including stereospecific alkenes and functionalized alkanes.[14]

-

Organometallic Chemistry: this compound is used as a ligand in the formation of organometallic complexes.[13]

-

Materials Science: The incorporation of the this compound structural motif into polymers can influence their physical properties, such as thermal stability and solubility.[15]

-

Drug Development: While direct applications are not widespread, alkyne-containing molecules are of significant interest in medicinal chemistry. The "click chemistry" reaction, often involving an alkyne and an azide, is a powerful tool for drug discovery and bioconjugation.[16] The synthesis of complex molecules with potential biological activity can utilize alkyne intermediates.

Safety and Handling

This compound is a highly flammable liquid and vapor.[8] It is also an aspiration hazard and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Table 4: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor[8] |

| Aspiration hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways[8] |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation[8] |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

References

- 1. CAS 928-49-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 928-49-4 [chemicalbook.com]

- 4. gfschemicals.com [gfschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(928-49-4) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C6H10 | CID 13568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. youtube.com [youtube.com]

- 12. homework.study.com [homework.study.com]

- 13. acs.org [acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hexyne (C₆H₁₀), a symmetrical internal alkyne. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure

This compound, also known as diethylacetylene, is a colorless liquid with the following chemical structure:

CH₃–CH₂–C≡C–CH₂–CH₃

Due to its symmetrical nature, with a plane of symmetry passing through the C≡C triple bond, the number of unique signals in its NMR spectra is reduced, and certain vibrational modes in its IR spectrum are weak or absent.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It exhibits two distinct signals corresponding to the methyl and methylene protons.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.11 | Triplet | 6H | -CH₃ |

| ~2.15 | Quartet | 4H | -CH₂- |

Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the methyl, methylene, and alkyne carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~12.5 | -CH₂- |

| ~14.4 | -CH₃ |

| ~81.1 | -C≡C- |

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As an internal alkyne, this compound has a characteristic C≡C stretching vibration. However, due to the symmetrical nature of the molecule, this absorption is expected to be weak or potentially absent.[3][4][5]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C(sp³)-H stretch |

| 2100-2260 | Weak to absent | C≡C stretch |

The absence of a strong C≡C stretching band is a key characteristic of symmetrical internal alkynes.[3][4] The spectrum will be dominated by the strong C-H stretching and bending vibrations of the ethyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation of alkynes often involves cleavage of the C-C bond adjacent to the triple bond.[6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 82 | Moderate | [M]⁺ (Molecular Ion) |

| 67 | High | [M - CH₃]⁺ |

| 53 | High | [M - C₂H₅]⁺ (Propargyl cation derivative) |

| 39 | Moderate | [C₃H₃]⁺ (Propargyl cation) |

The base peak is often observed at m/z = 67, corresponding to the loss of a methyl radical. The fragmentation pattern is a key identifier for the compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8][9][10]

-

For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

-

Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Instrument Setup :

-

Run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.[12]

-

-

Data Acquisition :

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.[13][14]

-

If using a GC inlet, inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane). The GC will separate the compound from the solvent before it enters the mass spectrometer.

-

-

Instrument Setup :

-

The mass spectrometer is operated under a high vacuum.

-

For EI, the electron energy is typically set to 70 eV.[13]

-

-

Data Acquisition :

-

The sample is vaporized and enters the ion source, where it is bombarded with electrons, causing ionization and fragmentation.[15]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing :

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Principles

The following diagrams illustrate the key concepts behind the spectroscopic analysis of this compound.

Caption: Summary of expected spectroscopic signals for this compound.

References

- 1. This compound(928-49-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(928-49-4) 1H NMR spectrum [chemicalbook.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Synthesis of 3-Hexyne from Acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hexyne (diethylacetylene) from acetylene. The primary and most established method involves the sequential alkylation of acetylene with an ethyl halide in the presence of a strong base, typically sodium amide in liquid ammonia. This process facilitates the formation of two new carbon-carbon bonds, transforming the gaseous acetylene into the liquid internal alkyne, this compound.

Core Reaction and Mechanism

The synthesis of this compound from acetylene is a classic example of the alkylation of terminal alkynes. The acidic protons of acetylene (pKa ≈ 25) can be removed by a sufficiently strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as ethyl bromide or ethyl chloride. The process is repeated to add a second ethyl group, yielding the symmetrically substituted this compound.

The overall reaction can be summarized as follows:

H−C≡C−H + 2 NaNH₂ + 2 CH₃CH₂Br → CH₃CH₂−C≡C−CH₂CH₃ + 2 NaBr + 2 NH₃

The reaction proceeds in two main stages:

-

Monosubstitution: Acetylene is first deprotonated to form the sodium acetylide, which is then alkylated with one equivalent of ethyl bromide to produce 1-butyne.

-

Disubstitution: The terminal alkyne, 1-butyne, is then deprotonated by another equivalent of sodium amide to form the butynide anion, which is subsequently alkylated with a second equivalent of ethyl bromide to yield this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is depicted in the following diagram, outlining the key transformations from starting materials to the final product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Sodium | 22.99 | 0.97 | 99.9% |

| Iron(III) nitrate nonahydrate | 404.00 | 1.68 | 98% |

| Liquid Ammonia | 17.03 | 0.682 (at -33°C) | Anhydrous |

| Acetylene | 26.04 | - | Purified |

| Ethyl Bromide | 108.97 | 1.46 | 99% |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Saturated Ammonium Chloride | - | - | Aqueous |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - |

Procedure:

-

Preparation of Sodium Amide: A dry 1-liter three-necked flask is equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube. The flask is charged with approximately 500 mL of liquid ammonia. A small crystal of iron(III) nitrate nonahydrate is added as a catalyst. Small pieces of sodium metal (11.5 g, 0.5 mol) are added portion-wise until a persistent blue color is observed, and then the remainder of the sodium is added. The mixture is stirred until the blue color disappears, indicating the formation of sodium amide.

-

Formation of Sodium Acetylide and First Alkylation: Purified acetylene gas is bubbled through the sodium amide suspension at -33°C. The flow is continued until the gray color of the sodium amide is discharged, and a voluminous white precipitate of sodium acetylide is formed. The acetylene flow is then stopped. Ethyl bromide (27.2 g, 0.25 mol) is added dropwise to the stirred suspension over 30 minutes. The reaction is allowed to proceed for 2 hours.

-

Second Deprotonation and Alkylation: A second equivalent of sodium amide is prepared in a separate flask as described in step 1, using 11.5 g (0.5 mol) of sodium in 250 mL of liquid ammonia. This suspension is then added to the reaction mixture from step 2. Following this, a second portion of ethyl bromide (27.2 g, 0.25 mol) is added dropwise over 30 minutes. The reaction mixture is stirred for an additional 3 hours.

-

Work-up and Isolation: The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood. To the remaining residue, 200 mL of anhydrous diethyl ether is added. The mixture is stirred, and then the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

Purification: The combined organic extracts are washed with water (100 mL) and brine (100 mL), and then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation at atmospheric pressure. The resulting crude this compound is then purified by fractional distillation.

Expected Yield and Properties:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield |

| This compound | C₆H₁₀ | 82.14 | 81-82 | 60-70% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

Conclusion

The synthesis of this compound from acetylene via double alkylation is a robust and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an inert atmosphere, is crucial for achieving high yields. The provided protocol offers a detailed guide for the laboratory-scale preparation of this important internal alkyne, which serves as a valuable building block in organic synthesis and drug development.

IUPAC nomenclature for 3-Hexyne and its isomers

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Hexyne and its Isomers

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its various isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed exploration of the structural variations and naming conventions for compounds with the molecular formula C₆H₁₀.

Introduction to Alkyne Isomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2] For the molecular formula C₆H₁₀, which corresponds to hexyne, several structural isomers exist. These isomers can be categorized based on the position of the carbon-carbon triple bond and the branching of the carbon skeleton.

Alkynes, characterized by the presence of a carbon-carbon triple bond, exhibit structural isomerism.[1] However, they do not display geometric (cis-trans) isomerism around the triple bond. This is because the carbon atoms involved in the triple bond have a linear geometry, with only one substituent attached to each, precluding the possibility of different spatial arrangements.[1][3][4]

IUPAC Nomenclature of Alkynes

The systematic naming of alkynes under IUPAC guidelines follows a specific set of rules:

-

Identify the Parent Chain : The longest continuous carbon chain that contains the triple bond is identified as the parent chain.

-

Numbering the Chain : The chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[5]

-

Suffix : The "-ane" suffix of the corresponding alkane is replaced with "-yne".

-

Locating the Triple Bond : The position of the triple bond is indicated by the number of the first carbon atom in the triple bond. This number precedes the parent name (e.g., hex-2-yne).

-

Substituents : Any branched groups (substituents) are named and numbered according to their position on the parent chain. These are listed alphabetically as prefixes to the parent name.

Structural Isomers of Hexyne (C₆H₁₀)

There are seven structural isomers for the molecular formula C₆H₁₀, which are all alkynes. These can be divided into positional isomers with a straight six-carbon chain and branched-chain isomers.[6]

Straight-Chain Positional Isomers:

Branched-Chain Isomers:

The relationship between these structural isomers is illustrated in the diagram below.

Caption: Structural isomers of hexyne (C₆H₁₀).

Detailed Nomenclature and Structure

This compound

-

IUPAC Name: Hex-3-yne[9]

-

Structure: CH₃CH₂C≡CCH₂CH₃

-

Description: A symmetrical alkyne where the triple bond is located between the third and fourth carbon atoms of a six-carbon chain.[10]

Other Hexyne Isomers

-

Hex-1-yne (n-Butylacetylene): The triple bond is at the terminal position (between C1 and C2). Its molecular formula is HC₂C₄H₉.[11]

-

Hex-2-yne (Methylpropylacetylene): The triple bond is between C2 and C3.

-

3-Methylpent-1-yne: A five-carbon parent chain (pentyne) with the triple bond at C1 and a methyl group at C3.

-

4-Methylpent-1-yne: A pentyne chain with the triple bond at C1 and a methyl group at C4.

-

4-Methylpent-2-yne: A pentyne chain with the triple bond at C2 and a methyl group at C4. This isomer is chiral.

-

3,3-Dimethylbut-1-yne: A four-carbon parent chain (butyne) with the triple bond at C1 and two methyl groups at C3.

The logical workflow for naming a branched alkyne is demonstrated below with 4-methylpent-2-yne.

Caption: IUPAC naming workflow for 4-methylpent-2-yne.

Quantitative Data

The physical properties of the straight-chain hexyne isomers are summarized in the table below. Data for branched-chain isomers is less commonly reported.

| Property | Hex-1-yne | Hex-2-yne | Hex-3-yne |

| Molecular Formula | C₆H₁₀ | C₆H₁₀ | C₆H₁₀ |

| Molar Mass ( g/mol ) | 82.146[11] | 82.14 | 82.14[12] |

| Boiling Point (°C) | 71-72[11] | 84 | 81-82[12] |

| Melting Point (°C) | -132[11] | -90 | -105[12] |

| Density (g/cm³) | 0.72[11] | 0.731 | 0.723[12] |

Experimental Protocols

The synthesis of alkynes can be achieved through various methods. A common laboratory-scale synthesis of this compound involves the alkylation of acetylene.

Synthesis of this compound from Acetylene

This protocol describes a two-step alkylation of acetylene using sodium amide as a strong base and an ethyl halide.[13]

Materials:

-

Acetylene gas

-

Liquid ammonia (solvent)

-

Sodium amide (NaNH₂)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous ether (co-solvent)

Procedure:

-

Deprotonation of Acetylene:

-

Set up a three-necked flask equipped with a gas inlet, a dry ice condenser, and a mechanical stirrer in a dry ice-acetone bath (-78 °C).

-

Condense liquid ammonia into the flask.

-

Slowly add sodium amide to the stirred liquid ammonia.

-

Bubble acetylene gas through the solution. The acetylene will be deprotonated by the amide ion to form sodium acetylide, which precipitates.[13]

-

-

First Alkylation:

-

To the suspension of sodium acetylide, add one equivalent of ethyl bromide dissolved in anhydrous ether dropwise.

-

The reaction mixture is stirred, allowing the acetylide anion to act as a nucleophile, displacing the bromide ion from ethyl bromide to form but-1-yne.[13]

-

Allow the ammonia to evaporate.

-

-

Second Alkylation:

-

The resulting but-1-yne is then subjected to a second round of deprotonation and alkylation.

-

Dissolve the crude but-1-yne in fresh liquid ammonia and add a second equivalent of sodium amide to form sodium butynide.

-

Slowly add a second equivalent of ethyl bromide. The butynide anion attacks the ethyl bromide to form the final product, this compound.[13]

-

-

Workup and Purification:

-

After the reaction is complete, the ammonia is allowed to evaporate.

-

The remaining residue is treated with water to quench any unreacted sodium amide.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The final product, this compound, is purified by fractional distillation.

-

This general methodology is a powerful tool for constructing internal alkynes from terminal alkynes. A similar procedure can be used for the synthesis of 1-hexyne by reacting sodium acetylide with butyl bromide.[11]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. Hexyne - Wikipedia [en.wikipedia.org]

- 7. gauthmath.com [gauthmath.com]

- 8. youtube.com [youtube.com]

- 9. This compound [webbook.nist.gov]

- 10. acs.org [acs.org]

- 11. 1-Hexyne - Wikipedia [en.wikipedia.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. homework.study.com [homework.study.com]

The Synthesis of 3-Hexyne: A Journey from Historical Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne, a symmetrical internal alkyne also known as diethylacetylene, serves as a valuable building block in organic and organometallic synthesis. Its linear six-carbon skeleton, featuring a triple bond at the third position, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, alongside a detailed examination of both classical and contemporary synthetic protocols. Quantitative data is summarized for comparative analysis, and key experimental methodologies are presented to facilitate practical application in the laboratory.

Historical Context and Discovery

The first documented synthesis of this compound dates back to 1926, when Michael George Corson, in a British patent, described the production of diethylacetylene by heating ethanol and calcium carbide under pressure.[1] This pioneering work laid the foundation for alkyne synthesis from readily available starting materials. A decade later, in 1937, Edward A. Bried and G. F. Hennion at the University of Notre Dame reported an alternative approach. Their method involved a three-reaction sequence in liquid ammonia where an alkyl halide or sulfate reacts with sodium acetylide to form a terminal alkyne, which is then further alkylated to produce the desired dialkylacetylene.[1]

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary strategies: the alkylation of acetylene, the dehydrohalogenation of haloalkanes, and modern catalytic methods. Each approach offers distinct advantages and is suited to different starting materials and desired scales of production.

Alkylation of Acetylene and its Derivatives

The construction of the this compound carbon skeleton via the formation of new carbon-carbon bonds through the alkylation of acetylene or its derivatives is a cornerstone of its synthesis. This method typically involves a two-step sequence.

Step 1: Formation of an Acetylide Anion

The process begins with the deprotonation of a terminal alkyne using a strong base to generate a highly nucleophilic acetylide anion. For the synthesis of this compound starting from acetylene, this deprotonation must be performed twice. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective reagent for this transformation.

Step 2: Nucleophilic Substitution (SN2) with an Ethyl Halide

The resulting acetylide anion then undergoes a nucleophilic substitution reaction with a primary alkyl halide, such as ethyl bromide or ethyl iodide. This SN2 reaction forms the new carbon-carbon bond. To synthesize this compound from acetylene, this alkylation step is performed sequentially for both acetylenic protons.

Experimental Protocol: Synthesis of this compound from Acetylene and Ethyl Bromide

Materials:

-

Acetylene gas

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl bromide (C₂H₅Br)

-

Anhydrous diethyl ether

-

Ice-salt bath

-

Dry ice/acetone condenser

Procedure:

-

Set up a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a dry ice/acetone condenser.

-

Introduce anhydrous liquid ammonia into the flask and cool to -78 °C using an ice-salt bath.

-

Slowly add sodium amide to the stirred liquid ammonia.

-

Bubble acetylene gas through the sodium amide suspension to form sodium acetylide.

-

In a separate flask, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Slowly add the ethyl bromide solution to the sodium acetylide suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

Repeat the process by adding another equivalent of sodium amide to deprotonate the initially formed 1-butyne, followed by the addition of a second equivalent of ethyl bromide.

-

After the second alkylation is complete, carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water to the residue and extract the organic layer with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Purify the this compound by fractional distillation.

Dehydrohalogenation of Dihaloalkanes

An alternative route to alkynes involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane. For the synthesis of this compound, a suitable precursor is a 3,4-dihalohexane, such as 3,4-dibromohexane. This reaction is typically carried out using a strong base.

The stereochemistry of the starting dihaloalkane can influence the reaction conditions required. The elimination reactions proceed via an E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving group.

Experimental Protocol: Synthesis of this compound from meso-3,4-Dibromohexane

Materials:

-

meso-3,4-Dibromohexane

-

Potassium hydroxide (KOH)

-

Ethanol

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve meso-3,4-dibromohexane in ethanol.

-

Add a significant excess of potassium hydroxide pellets to the solution.

-

Heat the mixture to reflux and maintain the reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a low-boiling organic solvent, such as pentane or diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent.

-

Carefully remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Modern Catalytic Methods

Contemporary organic synthesis has seen the emergence of powerful catalytic methods for the formation of alkynes. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Alkyne Metathesis

Alkyne metathesis is a reaction that involves the redistribution of alkyne bonds, catalyzed by transition metal complexes, typically containing tungsten or molybdenum. In principle, this compound can be synthesized via the metathesis of 2-butene, although this is not a common laboratory preparation due to the gaseous nature of the starting material. A more practical application is the cross-metathesis of two different alkynes.

Dimerization of Ethylene

Certain transition metal catalysts, particularly those based on Ziegler-Natta systems, can promote the dimerization and subsequent transformation of alkenes to form internal alkynes. While primarily used for polymerization, under specific conditions, these catalysts can be tailored for the synthesis of smaller molecules like this compound from ethylene. This area of research is continually evolving, with new catalyst systems being developed to improve selectivity and yield.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods discussed, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Ref. |

| Alkylation of Acetylene | Acetylene, Ethyl Bromide | NaNH₂, liq. NH₃ | 60-70% | [2] |

| Dehydrohalogenation | meso-3,4-Dibromohexane | KOH, Ethanol | Moderate to High | N/A |

| Alkyne Metathesis | 2-Butene | W or Mo catalyst | Variable | N/A |

| Ethylene Dimerization | Ethylene | Ziegler-Natta catalyst | Variable | N/A |

Note: Yields are highly dependent on specific reaction conditions and scale. The provided data represents typical reported ranges.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery. While the classical methods of acetylene alkylation and dehydrohalogenation remain reliable and widely practiced, modern catalytic approaches are opening new avenues for its efficient and selective production. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. For professionals in research and drug development, a thorough understanding of these diverse synthetic strategies is crucial for the effective incorporation of the this compound motif into novel molecular designs.

References

An In-Depth Technical Guide to the Solubility of 3-Hexyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hexyne, a nonpolar alkyne, in a variety of common organic solvents. The information presented herein is intended to be a valuable resource for laboratory work, process development, and formulation in chemical and pharmaceutical research.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." As a nonpolar hydrocarbon, this compound exhibits high solubility in nonpolar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, it has limited solubility in highly polar solvents. The symmetrical structure of this compound (diethylacetylene) contributes to its nonpolar nature.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Rationale |

| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Soluble/Miscible | Both are nonpolar hydrocarbons, leading to strong van der Waals forces and high miscibility. |

| Cyclohexane | C₆H₁₂ | Nonpolar | Soluble/Miscible | Similar nonpolar nature allows for easy mixing. | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Soluble/Miscible | Toluene is a nonpolar aromatic solvent that readily dissolves other nonpolar compounds. |

| Benzene | C₆H₆ | Nonpolar | Soluble/Miscible | As a nonpolar aromatic hydrocarbon, benzene is an excellent solvent for nonpolar alkynes. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble/Miscible | The small dipole moment of diethyl ether does not significantly hinder its ability to dissolve nonpolar compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Weakly Polar | Soluble/Miscible | THF is a versatile solvent with a slightly higher polarity than diethyl ether but still readily dissolves nonpolar molecules. | |

| Halogenated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble | DCM's polarity is sufficient to dissolve a wide range of compounds, including nonpolar ones like this compound. |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds, including alkynes. | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble/Miscible | Despite containing polar bonds, the symmetrical tetrahedral geometry makes it a nonpolar molecule. | |

| Ketones | Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble | Acetone is a polar aprotic solvent; its polarity will limit the miscibility with the nonpolar this compound. |

| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | The polar hydroxyl group and hydrogen bonding capability of ethanol limit its ability to dissolve nonpolar alkynes. |

| Methanol | CH₃OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is a poor solvent for nonpolar hydrocarbons. | |

| Water | Water | H₂O | Polar Protic | Insoluble [1][2] | As a highly polar molecule, water is a very poor solvent for nonpolar compounds like this compound. The reported solubility is very low, at 0.559 g/L.[1][2] |

Experimental Protocol for Determining Solubility

The following is a general experimental procedure for the quantitative determination of the solubility of a liquid organic compound like this compound in various organic solvents. This method is adapted from standard laboratory practices for solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps or sealed ampoules

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of this compound.

-

Determine the mass of the collected saturated solution.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC-FID or other appropriate analytical instrument to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a flammable liquid. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Solubility Principles

The following diagram illustrates the fundamental principle of "like dissolves like" that governs the solubility of this compound.

Caption: Logical workflow for predicting this compound solubility.

References

Thermodynamic Stability of Symmetrical Internal Alkynes: A Technical Guide

Abstract

The thermodynamic stability of alkynes is a cornerstone of physical organic chemistry, with profound implications for reaction design, synthetic strategy, and the energetic profiling of molecules in drug development. Symmetrical internal alkynes, characterized by a carbon-carbon triple bond flanked by identical alkyl groups, represent a pivotal class of compounds whose stability is governed by a delicate interplay of electronic and structural factors. This technical guide provides an in-depth analysis of the principles dictating their stability, focusing on hyperconjugation and steric strain. It presents quantitative thermodynamic data, details key experimental protocols for stability determination, and uses visualizations to clarify complex relationships and workflows.

Core Principles of Alkyne Thermodynamic Stability

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, endows alkynes with high electron density and makes them high-energy functional groups relative to their alkene and alkane counterparts.[1][2] Consequently, reactions that convert a triple bond to double or single bonds, such as hydrogenation, are highly exothermic.[3][4]

The thermodynamic stability of an alkyne is an inverse measure of its potential energy; a more stable molecule possesses a lower potential energy. This stability can be quantified by measuring the heat released during an exothermic reaction, most commonly the heat of hydrogenation (ΔH°hydrog).[5] When comparing isomers that yield the same alkane upon complete hydrogenation, the isomer that releases the least amount of heat is considered the most thermodynamically stable.[6][7]

Key Factors Governing Stability

The stability of a symmetrical internal alkyne is primarily influenced by two competing factors: the stabilizing effect of hyperconjugation and the destabilizing effect of steric or ring strain.

Hyperconjugation: The Dominant Stabilizing Factor

Internal alkynes are generally more stable than their terminal isomers, a phenomenon primarily attributed to hyperconjugation.[4][8] Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond of an adjacent alkyl group into the empty π* antibonding orbital of the alkyne's triple bond.[9][10] This σ→π* donation of electron density effectively spreads out the electron charge, lowering the overall potential energy of the molecule.[9]

The extent of hyperconjugation is directly proportional to the number of adjacent C-H σ-bonds. Symmetrical internal alkynes, such as 2-butyne or 3-hexyne, benefit from hyperconjugative interactions from alkyl groups on both sides of the triple bond, affording them greater stability compared to terminal alkynes like 1-butyne, which have fewer such interactions.[10][11]

Caption: Key factors influencing the thermodynamic stability of alkynes.

Steric and Ring Strain: Destabilizing Influences

The four-atom C-C≡C-C system in an acyclic alkyne strongly prefers a linear geometry to maximize orbital overlap and minimize repulsion, with bond angles of 180°.[12] In cyclic systems, forcing this linear arrangement into a small ring introduces significant angle strain, which dramatically decreases the molecule's stability.[13] This is evident when comparing the heat of hydrogenation of a linear alkyne with a cyclic one; for instance, cyclooctyne releases significantly more heat upon hydrogenation than the linear 4-octyne, indicating its higher potential energy and lower stability due to ring strain.[1] The strain energy in cycloalkynes becomes progressively larger as the ring size decreases.[14]

Quantitative Thermodynamic Data

The most direct way to compare the stabilities of alkyne isomers is through their heats of hydrogenation. The data clearly illustrates the stabilizing effect of placing the triple bond in an internal position and the destabilizing effect of ring strain.

| Alkyne | Structure | Type | Heat of Hydrogenation (kcal/mol) | Reference |

| 1-Butyne | CH₃CH₂C≡CH | Terminal | ~-69.7 | [3] |

| 2-Butyne | CH₃C≡CCH₃ | Symmetrical Internal | ~-65.1 | [3] |

| 4-Octyne | CH₃(CH₂)₂C≡C(CH₂)₂CH₃ | Symmetrical Internal (Linear) | -35.9 | [1] |

| Cyclooctyne | Internal (Cyclic) | -45.5 | [1] | |

| Note: Values for butynes are estimated from diagrams showing relative stabilities. The key takeaway is the ~4.6 kcal/mol difference in stability. |

Experimental Protocols for Stability Determination

Precise quantification of thermodynamic stability relies on meticulous experimental procedures. The two primary methods are calorimetric measurement of reaction heats and analysis of isomerization equilibria.

Protocol: Heat of Hydrogenation via Bomb Calorimetry

This protocol measures the heat released when an alkyne is fully hydrogenated to its corresponding alkane.

Methodology:

-

Sample Preparation: A precisely weighed sample of the symmetrical internal alkyne is dissolved in a suitable inert solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.[4]

-

Calorimeter Setup: The solution is placed in a high-pressure reaction vessel ("bomb"), which is then sealed and placed within a larger, insulated container of water (the calorimeter). A calibrated thermometer and stirrer are submerged in the water.

-

System Equilibration: The system is allowed to reach thermal equilibrium, and the precise initial temperature (T_initial) is recorded.

-

Reaction Initiation: The bomb is charged with high-pressure hydrogen gas, and the reaction is initiated (often by shaking to ensure mixing).

-

Temperature Monitoring: The hydrogenation reaction is highly exothermic, causing the temperature of the surrounding water to rise. The temperature is monitored continuously until it reaches a stable maximum (T_final).

-

Data Analysis: The change in temperature (ΔT = T_final - T_initial) is used to calculate the heat evolved, using the known heat capacity of the calorimeter. This value is then normalized to obtain the molar heat of hydrogenation (ΔH°hydrog).

Caption: Workflow for calorimetric determination of alkyne stability.

Protocol: Relative Stability via Base-Catalyzed Isomerization

The thermodynamically favored isomerization of terminal alkynes to more stable internal alkynes can be used to determine their relative stabilities.[8][15] This process often proceeds through an allene intermediate.[15][16]

Methodology:

-

Reaction Setup: A terminal alkyne (or a mixture of alkyne isomers) is dissolved in an inert, high-boiling solvent.

-

Catalyst Addition: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is added to catalyze the isomerization.[8][17]

-

Equilibration: The mixture is heated to allow the isomerization reaction to reach thermodynamic equilibrium. The time required depends on the substrate and reaction conditions.

-

Reaction Quenching: The reaction is rapidly cooled and quenched (e.g., with water or a mild acid) to stop the isomerization.

-

Product Analysis: The resulting mixture of isomers is analyzed using quantitative techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the final ratio of terminal alkyne, internal alkyne, and any allene intermediates.

-

Calculation of ΔG°: The equilibrium constant (K_eq) is calculated from the product ratios. The difference in Gibbs free energy (ΔG°) between the isomers is then determined using the equation: ΔG° = -RT ln(K_eq), providing a direct measure of their relative thermodynamic stability.

Caption: Isomerization pathway from terminal to internal alkynes.

Implications in Synthesis and Drug Development

A thorough understanding of alkyne stability is critical for practical applications:

-

Synthetic Route Design: Chemists can predict the thermodynamic favorability of reactions. For example, syntheses targeting terminal alkynes must often avoid strongly basic conditions that would catalyze isomerization to a more stable internal alkyne.[8][17] Conversely, this isomerization can be exploited to produce internal alkynes.

-

Reaction Control: In catalytic hydrogenations, the choice of catalyst can determine the product. While standard catalysts like Pd/C will reduce an alkyne completely to an alkane, a "poisoned" catalyst like Lindlar's catalyst can selectively stop the reaction at the less stable cis-alkene stage.[3][18]

-

Bioorthogonal Chemistry: Highly strained cyclic alkynes, while thermodynamically unstable, are kinetically stable enough to be isolated. Their high strain energy provides a powerful driving force for highly specific and rapid reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), which is widely used in chemical biology and drug development for labeling biomolecules.[1]

Conclusion

The thermodynamic stability of symmetrical internal alkynes is a well-defined property governed primarily by the stabilizing influence of hyperconjugation from adjacent alkyl groups. This stability, which renders them lower in energy than their terminal isomers, can be precisely measured through heats of hydrogenation and equilibrium studies. While hyperconjugation is the dominant factor in acyclic systems, the introduction of the alkyne moiety into a cyclic framework leads to significant angle strain, a powerful destabilizing force. For researchers in organic synthesis and drug discovery, a quantitative grasp of these principles is indispensable for predicting reaction outcomes, designing efficient synthetic pathways, and harnessing the unique reactivity of this fundamental functional group.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. Alkyne hydrogenation [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. quora.com [quora.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. organic chemistry - internal alkyne stability to strong alkali - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Computational Insights into the Electronic Landscape of 3-Hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational examination of the electronic structure of 3-hexyne, a symmetrical internal alkyne. Understanding the electronic properties of such fundamental molecules is paramount in various fields, including materials science and drug design, as it governs their reactivity and potential interactions. This document summarizes key findings from theoretical studies, presenting methodologies and quantitative data to provide a comprehensive overview for researchers and professionals.

Introduction to the Electronic Structure of this compound

This compound (CH₃CH₂C≡CCH₂CH₃) possesses a linear C-C≡C-C core, a region of high electron density due to the presence of two π-bonds. Computational chemistry provides a powerful lens to probe the intricacies of its molecular orbitals, bond characteristics, and conformational landscape. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating these features.[1]

Computational Methodologies

The theoretical investigation of this compound's electronic structure relies on a variety of established computational protocols. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Commonly employed ab initio methods for studying this compound and related molecules include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).[1][2] HF theory provides a foundational approximation of the electronic structure, while MP2 incorporates electron correlation for more refined energy calculations.[2]

-

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. Various functionals are used to approximate the exchange-correlation energy, a key component in determining the electronic structure.[1] For instance, the B3PW91 functional has been used in studies involving metal complexes of alkynes.

A critical aspect of these calculations is the selection of a basis set, which is a set of mathematical functions used to build molecular orbitals. Double-zeta-plus-polarization basis sets are a common choice for geometry optimization steps.[2]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

Quantitative Data from Computational Studies

Computational studies provide a wealth of quantitative data that characterizes the electronic and geometric properties of this compound. The following tables summarize key calculated parameters from various theoretical investigations.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Computational Method | Basis Set | Calculated Value | Reference |

| C≡C Bond Length | DFT (B3PW91) | Not Specified | 1.357 Å | [3] |

| Th-C Bond Length | DFT (B3PW91) | Not Specified | 2.372 Å | [3] |

| C-C-C(Ph) Angle | DFT (B3PW91) | Not Specified | 128.4° | [3] |

Note: The data for Th-C bond length and C-C-C(Ph) angle are from a study on a thorium metallacyclopropene complex involving a diphenylacetylene ligand, which is structurally related to this compound's core.

Electronic Properties and Molecular Orbitals

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMOs in linear alkynes with internal triple bonds, such as this compound, are doubly degenerate π orbitals centered on the C≡C triple bond.[4] The energy and character of these orbitals are fundamental to understanding the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack.

Theoretical analyses, such as Mulliken population analysis, can provide insights into the charge distribution within the molecule and help in evaluating the relative stability of different compounds.[5] For instance, in a study of nitro-substituted hexynes, the analysis of Mulliken populations and frontier orbital energy gaps was used to assess the stability of the molecules.[5]

Conformational Analysis

Quantum mechanical calculations are also crucial for understanding the potential energy surface of this compound and identifying its stable conformations.[1] Studies have focused on the rotation around the single bonds adjacent to the triple bond, which gives rise to different conformers.[1] While DFT methods are widely used, some studies suggest they may not fully capture dispersion interactions, which can be important for accurate conformational analysis.[1]

Conclusion

Computational studies provide indispensable insights into the electronic structure of this compound. Through methods like DFT and ab initio calculations, researchers can obtain detailed information on its geometry, molecular orbitals, and electronic properties. This knowledge is fundamental for predicting its reactivity and for the rational design of new molecules and materials in various scientific and industrial applications, including drug development. The continued advancement of computational methods promises an even deeper understanding of the electronic intricacies of such fundamental chemical building blocks.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hexyne via Alkylation of Sodium Acetylide

For Researchers, Scientists, and Drug Development Professionals

Introduction